molecular formula C14H10N2S B2578239 1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 704877-66-7

1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2578239
CAS No.: 704877-66-7
M. Wt: 238.31
InChI Key: LZQUAATYENFJJN-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with a propargyl (prop-2-yn-1-yl) group at the 1-position and a thiophen-2-yl group at the 2-position. The benzodiazole scaffold is known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s synthesis, structural features, and biological activity remain understudied in the literature, necessitating comparisons with structurally analogous derivatives to infer its properties.

Properties

IUPAC Name

1-prop-2-ynyl-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-9-16-12-7-4-3-6-11(12)15-14(16)13-8-5-10-17-13/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQUAATYENFJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminothiophene and a suitable alkyne derivative in the presence of a catalyst can yield the desired benzodiazole compound. Typical reaction conditions may include the use of solvents like ethanol or acetonitrile and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzodiazole or thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiophene and propynyl groups may influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole with structurally related benzodiazole and benzothiazole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 1-Propargyl, 2-thiophen-2-yl C₁₄H₁₀N₂S Thiophene’s sulfur enhances π-π stacking; propargyl enables reactivity.
2-[(2-Methylphenoxy)methyl]-1-propargyl-1H-1,3-benzodiazole 1-Propargyl, 2-(2-methylphenoxymethyl) C₁₈H₁₆N₂O Phenoxy group improves lipophilicity; methyl enhances steric bulk.
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine 1-Propargyl (benzothiazole core) C₁₀H₈N₂S Benzothiazole’s sulfur atom stabilizes crystal packing via N–H⋯N bonds.
1-(Adamantan-1-yl)-2-(chloromethyl)-1H-1,3-benzodiazole 1-Adamantyl, 2-chloromethyl C₁₈H₂₂Cl₂N₂ Adamantyl group increases rigidity; chloromethyl enhances reactivity.
5-Methoxy-2-(pyridin-2-yl)-1H-1,3-benzodiazole 5-Methoxy, 2-pyridinyl C₁₂H₁₀N₃O Pyridine’s nitrogen enables hydrogen bonding; methoxy modulates solubility.

Key Observations:

  • Thiophene vs. Aryl Groups : Thiophene’s sulfur atom facilitates stronger intermolecular interactions (e.g., C–H⋯π, π–π stacking) compared to phenyl or fluorophenyl groups, which may enhance binding to biological targets .
  • Propargyl Group : Common in analogues (e.g., ), this group enables click chemistry for bioconjugation and may improve metabolic stability due to alkyne rigidity.
  • Electron-Donating/Withdrawing Substituents : Methoxy (electron-donating) and bromo (electron-withdrawing) groups in compounds like 9e and 9c () alter electronic density, affecting reactivity and binding .

Physicochemical Properties

Compound Name Melting Point (°C) IR (cm⁻¹) ¹H/¹³C NMR Shifts (Key Peaks) Reference
Target Compound Not reported
2-[(2-Methylphenoxy)methyl]-1-propargyl-1H-1,3-benzodiazole 3270 (C≡C–H), 1600 (C=N) δ 2.35 (CH₃), δ 4.85 (OCH₂), δ 7.2–8.1 (Ar-H)
N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine 3300 (N–H), 2100 (C≡C) δ 2.1 (C≡C–H), δ 7.3–8.2 (Ar-H)
9c (Bromophenyl-substituted benzodiazole) 198–200 3250 (C≡C–H), 1580 (C=N) δ 4.9 (OCH₂), δ 7.5–8.3 (Ar-H), δ 2.3 (CH₃)

Insights:

  • The propargyl group typically shows IR peaks near 3270–3300 cm⁻¹ (C≡C–H stretch) and 2100 cm⁻¹ (C≡C stretch) .
  • Thiophene’s protons in the target compound would likely resonate at δ 6.8–7.5 ppm (cf. thiophene derivatives in ).

Crystallographic and Stability Features

  • Crystal Packing : The propargyl group in N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine forms strong N–H⋯N hydrogen bonds (2.91 Å) and C–H⋯π interactions, stabilizing a supramolecular dimer .
  • Thiophene vs.

Biological Activity

1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole (CAS Number: 1249302-29-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound's molecular formula is C10H8N2SC_{10}H_{8}N_{2}S with a molecular weight of approximately 188.25 g/mol. It features a benzodiazole core substituted with a propynyl group and a thiophene moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
CAS Number1249302-29-1
StructureStructure

Research indicates that compounds containing benzodiazole and thiophene moieties exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes or pathways relevant to disease processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiophene and benzodiazole derivatives. For instance, compounds similar to 1-(prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-benzodiazole demonstrated significant activity against various bacterial strains.

Case Study:
A study by highlighted that derivatives of benzodiazole exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects.

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research has shown that benzodiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Research Findings:
In vitro studies have reported that similar compounds can inhibit tumor growth in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the low micromolar range, suggesting significant anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus3.12 - 12.5 μg/mL
AntimicrobialEscherichia coli3.12 - 12.5 μg/mL
AnticancerMCF-7 (breast cancer)Low micromolar range
AnticancerHeLa (cervical cancer)Low micromolar range

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